3-Fluoro-4-iodotoluene

描述

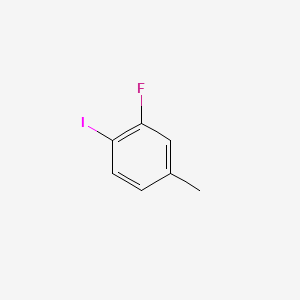

3-Fluoro-4-iodotoluene (CAS 452-79-9) is a halogenated aromatic compound with the molecular formula C₇H₆FI and a molecular weight of 236.03 g/mol . Its structure consists of a toluene backbone substituted with fluorine at the 3-position and iodine at the 4-position (Fig. 1). The compound is used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where the iodine atom serves as a reactive site due to its strong leaving-group ability .

Figure 1: Structure of this compound (generated using SMILES notation: CC1=CC=C(I)C(F)=C1).

属性

IUPAC Name |

2-fluoro-1-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHYSMVSLDIUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379073 | |

| Record name | 3-Fluoro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-79-9 | |

| Record name | 2-Fluoro-1-iodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-iodotoluene can be synthesized through several methods. One common approach involves the iodination of 3-fluorotoluene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, ensuring high yields and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity this compound .

化学反应分析

Types of Reactions: 3-Fluoro-4-iodotoluene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The iodine atom can be reduced to form 3-fluorotoluene.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of 3-fluoro-4-aminotoluene or 3-fluoro-4-thiocyanatotoluene.

Oxidation: Formation of 3-fluoro-4-iodobenzoic acid or 3-fluoro-4-iodobenzaldehyde.

Reduction: Formation of 3-fluorotoluene.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development:

3-Fluoro-4-iodotoluene plays a crucial role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its halogenated nature allows for further functionalization, which is essential in drug discovery. For instance, it has been used in the synthesis of compounds with antimicrobial and anticancer properties.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were notably low, indicating potent antimicrobial effects .

Organic Synthesis

Building Block for Complex Molecules:

The compound is frequently employed as a building block in organic synthesis due to its ability to undergo various chemical transformations. It can participate in substitution reactions, coupling reactions (such as Suzuki and Heck), and other functionalization processes.

Data Table: Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of iodine with nucleophiles | Various substituted toluenes |

| Coupling | Formation of biaryl compounds | Complex organic frameworks |

| Oxidation/Reduction | Alteration of oxidation states | Diverse functionalized products |

Materials Science

Electrochemical Applications:

Recent studies have explored the use of this compound in electrochemical processes, particularly in electrocatalysis. Its role as a catalyst has been investigated for various redox reactions, demonstrating its potential for sustainable chemistry applications .

Case Study:

Research indicated that this compound could effectively facilitate chlorination reactions under electrochemical conditions, providing a greener alternative to traditional methods .

Agrochemicals

Development of Pesticides:

The compound's halogenated structure is valuable in the formulation of agrochemicals, particularly pesticides. Its stability and reactivity make it suitable for creating compounds that target specific pests while minimizing environmental impact.

Research Findings:

Studies have shown that halogenated compounds similar to this compound exhibit significant insecticidal activity, making them promising candidates for agricultural applications .

作用机制

The mechanism of action of 3-fluoro-4-iodotoluene primarily involves its reactivity towards nucleophiles and electrophiles. The presence of both fluorine and iodine atoms on the benzene ring enhances its reactivity, allowing it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

相似化合物的比较

Fluoro-Iodotoluene Isomers

The positional isomerism of fluorine and iodine on the toluene ring significantly influences physical and chemical properties. Key isomers include:

Key Differences:

- Reactivity: The electron-withdrawing fluorine at the 3-position in this compound creates a meta-directing effect, altering regioselectivity in electrophilic substitution compared to ortho-substituted isomers (e.g., 2-Fluoro-4-iodotoluene) .

- Steric Effects: 2-Fluoro-6-iodotoluene experiences steric hindrance between substituents, reducing its utility in sterically demanding reactions .

Halogen-Substituted Analogues

Replacing iodine with other halogens modifies reactivity and applications:

Key Differences:

- Leaving-Group Ability: Iodine in this compound is superior to bromine in metal-catalyzed cross-couplings, but brominated analogs like 3-Bromo-4-Fluorotoluene may offer cost advantages in certain syntheses .

- Electronic Effects: Fluorine’s strong electronegativity polarizes the aromatic ring, directing further substitutions. In this compound, the meta-fluorine deactivates the ring, making the para-iodine more susceptible to displacement .

Nitro-Substituted Derivatives

Adding nitro groups introduces strong electron-withdrawing effects:

Comparison with this compound:

- Reactivity: The nitro group in 4-Iodo-3-nitrotoluene drastically increases ring deactivation, making it less reactive in nucleophilic substitutions but highly reactive in reductions (e.g., nitro to amine conversions) .

- Applications: While this compound is favored for coupling reactions, nitro derivatives are more common in amination or heterocycle synthesis .

Data Tables for Quick Reference

生物活性

3-Fluoro-4-iodotoluene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. The presence of both fluorine and iodine substituents on the aromatic ring significantly influences its biological activity, making it a subject of research for potential applications in drug development and other chemical processes.

Chemical Structure and Properties

This compound has the molecular formula C_7H_6F I and a molecular weight of approximately 236.03 g/mol. The presence of the fluorine atom enhances its lipophilicity, while the iodine atom can participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks.

Anticancer Potential

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, fluorinated analogs have been explored as histone deacetylase inhibitors (HDACis), which play a crucial role in cancer therapy by altering gene expression. The introduction of fluorine into these compounds often enhances their binding affinity to biological targets, potentially increasing their efficacy against cancer cells .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential HDACi | |

| 4-Iodotoluene | Moderate anticancer activity | |

| Fluorinated analogs | Enhanced binding to HDAC |

Toxicological Studies

Toxicological assessments reveal that this compound exhibits certain hazardous properties, particularly concerning aquatic environments. It is classified under long-term environmental hazards, indicating potential ecological impacts if released into water systems . The compound's acute toxicity and irritant properties have also been documented, necessitating cautious handling in laboratory settings.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where fluorine is introduced via various fluorination methods. Recent advancements have utilized hypervalent iodine reagents in combination with HF sources to achieve selective fluorination of iodo-substituted toluenes .

Synthesis Pathway Example

A common synthetic route involves the following steps:

- Starting Material : 4-Iodotoluene

- Reagent : Selectfluor or Olah's reagent (Et₃N·HF)

- Reaction Conditions : Stirring at room temperature for several hours.

- Yield : Typically ranges from 39% to 94% depending on conditions .

Case Studies

- Fluorination Studies : Research has demonstrated that the introduction of fluorine into the structure can significantly alter biological activity. In one study, various fluorinated derivatives were synthesized and tested for their ability to inhibit histone deacetylases, showing promising results for compounds similar to this compound .

- Anticancer Drug Development : Another case study focused on the development of fluorinated compounds as potential anticancer agents, highlighting how structural modifications can enhance biological efficacy through improved interactions with target proteins involved in cancer progression .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for producing 3-Fluoro-4-iodotoluene with high purity, and how can researchers optimize these methods?

- Methodological Answer : The synthesis typically involves halogenation or iodination of fluorinated toluene derivatives. For example, electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) is common. Optimization requires monitoring reaction temperature (60–80°C), stoichiometric ratios (1:1.2 substrate-to-iodinating agent), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity. Analytical validation via GC-MS and ¹⁹F NMR is critical to confirm structural integrity .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation testing (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling. Use HPLC to quantify degradation products and identify decomposition pathways (e.g., dehalogenation or oxidation). UV-Vis spectroscopy can track changes in absorbance spectra, while thermogravimetric analysis (TGA) assesses thermal stability. Documenting these parameters ensures reproducibility in long-term experimental setups .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural isomers?

- Methodological Answer : High-resolution ¹H and ¹³C NMR can resolve positional isomers by analyzing coupling constants and chemical shifts (e.g., fluorine’s deshielding effect on adjacent protons). Mass spectrometry (EI-MS) with fragmentation pattern analysis differentiates iodine-substituted derivatives. X-ray crystallography provides definitive structural confirmation but requires high-quality single crystals .

Advanced Research Questions

Q. How does the electronic nature of the fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Computational studies (DFT calculations) can map electron density distributions to predict regioselectivity in Suzuki-Miyaura or Ullmann couplings. Experimentally, vary ligands (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to assess coupling efficiency. Kinetic studies (in-situ IR monitoring) reveal activation barriers influenced by the electron-withdrawing fluorine and iodine’s leaving-group ability .

Q. What strategies can mitigate competing side reactions when using this compound as a precursor in multi-step syntheses?

- Methodological Answer : Design experiments to isolate intermediates (e.g., Grignard adducts or boronic esters) and minimize protodehalogenation. Use scavengers (e.g., molecular sieves) to absorb byproducts like HI. Kinetic isotope effect studies (deuterated solvents) and mechanistic probes (radical traps) clarify reaction pathways. Statistical design of experiments (DoE) identifies critical variables (e.g., solvent polarity, temperature gradients) .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in C–H activation reactions?

- Methodological Answer : Conduct meta-analyses of literature data to identify confounding variables (e.g., catalyst loading, solvent purity). Reproduce key studies under controlled conditions, using standardized protocols for catalyst preactivation and substrate drying. Advanced characterization (XAS for catalyst oxidation states, TEM for nanoparticle dispersity) links structural features to performance discrepancies .

Guidance for Rigorous Research Design

- Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

- Contradiction Analysis : Use triangulation (experimental, computational, literature) to validate hypotheses .

- Ethical Compliance : Adhere to protocols for handling halogenated aromatics (e.g., waste disposal, fume hood use) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。